Naphthol AS-D chloroacetate

Beschreibung

The exact mass of the compound 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-13-6-2-5-9-17(13)22-20(24)16-10-14-7-3-4-8-15(14)11-18(16)25-19(23)12-21/h2-11H,12H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVKYSCWHDVMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956687 | |

| Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35245-26-2 | |

| Record name | 3-[[(2-Methylphenyl)amino]carbonyl]-2-naphthalenyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35245-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthol AS-D chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035245262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[(2-methylphenyl)amino]carbonyl]-2-naphthyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Naphthol AS-D Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Naphthol AS-D chloroacetate (B1199739), a key substrate used in cytochemical and histochemical staining to identify specific cell types, particularly those of the granulocytic lineage.

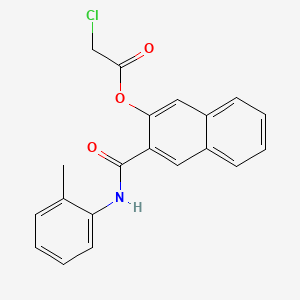

Chemical Structure and Properties

Naphthol AS-D chloroacetate, with the IUPAC name 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate, is a derivative of naphthalene (B1677914).[1] Its chemical structure is characterized by a naphthalene core with a chloroacetate group and a tolylcarbamoyl group attached.[1]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 35245-26-2 | [2][3][4] |

| Molecular Formula | C₂₀H₁₆ClNO₃ | [2][3][4] |

| Molecular Weight | 353.80 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 162-163 °C | [5][6] |

| Boiling Point | 460.3 °C (Predicted) | [5][6] |

| Solubility | Soluble in acetone (B3395972) (50 mg/mL) | [7] |

| Storage Temperature | -20°C | [2][3][5][6][7] |

Experimental Applications and Protocols

This compound is primarily utilized as a histochemical substrate for the detection of specific esterases.[4] This application is crucial for identifying cells of the granulocytic lineage, as the enzyme is considered specific to these cells.[7] It is also used as an intermediate in the synthesis of azo dyes and in the development of certain pharmaceuticals.[2]

This compound Esterase (AS-DCE) Staining

Principle:

The fundamental principle of this staining technique is the enzymatic hydrolysis of this compound by granulocyte-specific esterases, such as Proteinase 3 (PR3) and Cathepsin G.[7] This reaction cleaves the substrate, releasing Naphthol AS-D.[7][8] The liberated Naphthol AS-D then couples with a diazonium salt present in the staining solution to form an insoluble, colored precipitate (typically red-brown) at the site of enzyme activity within the cytoplasm.[7][8] This colored deposit allows for the microscopic visualization of esterase-positive cells.[7]

Experimental Workflow:

Caption: Workflow for this compound Esterase Staining.

Detailed Protocol:

Note: This is a generalized protocol. Specific concentrations and incubation times may need to be optimized based on the tissue type and specific laboratory conditions.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated through a series of xylene and graded alcohol washes.

-

Substrate Solution Preparation: Prepare the working substrate solution by dissolving this compound in a suitable solvent, such as acetone, and mixing it with a buffer and a diazonium salt (e.g., Fast Garnet GBC).

-

Incubation: Incubate the tissue sections with the freshly prepared substrate solution in a light-protected environment.

-

Washing: Gently rinse the slides in distilled water to stop the reaction and remove excess reagents.

-

Counterstaining: Counterstain the sections with a suitable nuclear stain, like hematoxylin, to provide morphological context.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then coverslip using a permanent mounting medium.

-

Microscopic Examination: Observe the slides under a light microscope. Cells with specific esterase activity will exhibit a distinct red-brown granular precipitate in their cytoplasm.[8] Mast cells will show a strong positive reaction, while other cell lineages will be negative.[8]

Mechanism of Action: Enzymatic Hydrolysis

The utility of this compound as a cytochemical marker is entirely dependent on its interaction with specific cellular enzymes. The chloroacetate ester linkage is the target for hydrolysis by granulocytic esterases.

Caption: Enzymatic hydrolysis of this compound.

This enzymatic reaction is highly specific, making this compound an invaluable tool for the differential diagnosis of leukemias and for studying the distribution of granulocytes in various tissues.

References

- 1. 35245-26-2, this compound,萘酚AS-D-氯乙酸酯,Cas:35245-26-2 [chemsynlab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. mpbio.com [mpbio.com]

- 5. 35245-26-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 35245-26-2 [m.chemicalbook.com]

- 7. This compound - CAS-Number 35245-26-2 - Order from Chemodex [chemodex.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

An In-depth Technical Guide to Naphthol AS-D Chloroacetate Esterase Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Naphthol AS-D chloroacetate (B1199739) esterase staining technique, a cornerstone in cytochemical and histochemical diagnostics. The document details the core mechanism of action, provides in-depth experimental protocols, and presents available quantitative data to facilitate reproducible and accurate results in a research and development setting.

Core Mechanism of Action

Naphthol AS-D chloroacetate esterase staining is a highly specific method for the identification of granulocytes, mast cells, and their precursors.[1][2] The enzyme targeted by this technique is a "specific esterase," also known as chloroacetate esterase (ChAE), which is localized within the cytoplasmic granules of these cell types.[1][3] The staining procedure is a two-step enzymatic reaction:

-

Enzymatic Hydrolysis: The primary substrate, this compound, is hydrolyzed by the chloroacetate esterase present in the target cells. This enzymatic cleavage breaks the ester bond, liberating a free naphthol compound, Naphthol AS-D.[3][4]

-

Azo-Coupling Reaction: The liberated Naphthol AS-D then immediately couples with a diazonium salt present in the staining solution. This reaction, known as azo-coupling, forms a highly colored, insoluble precipitate at the site of enzyme activity.[3][4] The color of the final precipitate depends on the specific diazonium salt used, with red to brown deposits being common.[1]

This localized precipitation allows for the precise microscopic identification of cells containing chloroacetate esterase.

Quantitative Data

While detailed kinetic studies characterizing the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for this compound esterase are not extensively available in the literature for this specific histochemical application, the following tables summarize the operational parameters derived from established protocols. These values are empirically optimized for robust staining rather than for precise kinetic measurements.

Table 1: Reagent Concentrations for Working Solution

| Reagent | Concentration Range | Typical Protocol Concentration | Purpose |

| This compound | 0.2 - 0.5 mg/mL | ~0.25 mg/mL | Primary substrate for the esterase |

| Diazonium Salt (e.g., Pararosaniline) | Varies with preparation | See Protocol | Coupling agent to form colored precipitate |

| Buffer (e.g., Phosphate (B84403), TRIS-maleate) | 0.05 - 0.2 M | ~0.1 M | Maintain optimal pH for enzymatic reaction |

Table 2: Reaction Conditions

| Parameter | Range | Typical Protocol Value | Notes |

| pH | 6.0 - 7.8 | 6.3 - 7.4 | The optimal pH can vary slightly depending on the specific diazonium salt and buffer system used. |

| Temperature | Room Temperature (20-25°C) - 37°C | 37°C | Incubation at 37°C can enhance the reaction rate, but room temperature is also commonly used. |

| Incubation Time | 10 - 60 minutes | 15 - 45 minutes | The optimal time depends on the cell type, fixation method, and desired staining intensity. |

Experimental Protocols

The following are detailed protocols for this compound esterase staining, adaptable for various sample types. These protocols are based on the use of individual reagents rather than commercial kits.

Staining of Blood or Bone Marrow Smears

Reagents:

-

Fixative: 10% Formalin in buffered saline

-

This compound solution: 10 mg this compound dissolved in 0.5 mL N,N-dimethylformamide.

-

Pararosaniline Solution (Stock): 1 g Pararosaniline hydrochloride in 20 mL of 2N HCl.

-

Sodium Nitrite (B80452) Solution: 4% (w/v) aqueous solution (prepare fresh).

-

Phosphate Buffer: 0.1 M, pH 7.4.

-

Counterstain: Mayer's Hematoxylin.

Procedure:

-

Fix air-dried blood or bone marrow smears in 10% buffered formalin for 60 seconds.

-

Rinse gently with deionized water and allow to air dry.

-

Prepare the incubation medium (freshly before use): a. To 40 mL of 0.1 M phosphate buffer (pH 7.4), add 0.5 mL of the this compound solution. b. In a separate tube, mix equal parts of the Pararosaniline stock solution and the 4% sodium nitrite solution. Let this mixture stand for 2 minutes to allow for the formation of the hexazonium pararosaniline. c. Add the hexazonium pararosaniline mixture to the buffered substrate solution. A reddish-brown color should develop. d. Filter the final incubation medium.

-

Immerse the fixed smears in the filtered incubation medium for 30 minutes at 37°C.

-

Rinse the slides with deionized water.

-

Counterstain with Mayer's Hematoxylin for 1-2 minutes.

-

Rinse with deionized water.

-

Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Staining of Paraffin-Embedded Tissue Sections

Reagents:

-

Same as for smears.

Procedure:

-

Deparaffinize tissue sections in xylene and rehydrate through graded alcohols to deionized water.

-

Rinse in deionized water.

-

Prepare the incubation medium as described in the protocol for smears.

-

Incubate the slides in the filtered incubation medium for 45-60 minutes at 37°C.

-

Rinse thoroughly with deionized water.

-

Counterstain with Mayer's Hematoxylin for 1-2 minutes.

-

Rinse with deionized water.

-

Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Visualization of Pathways and Workflows

Signaling Pathway of the Staining Reaction

Caption: The enzymatic conversion of this compound and subsequent azo-coupling reaction.

Experimental Workflow for Esterase Staining

Caption: A generalized workflow for this compound esterase staining.

Logical Relationship of Reagents

Caption: The logical combination of stock reagents to form the final working staining solution.

References

- 1. Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. ナフトール AS-D クロロアセテート(特異的エステラーゼ)キット。in vitro 診断用 [sigmaaldrich.com]

The Leder Stain: A Comprehensive Technical Guide to its History, Development, and Application

For researchers, scientists, and drug development professionals delving into cellular identification and hematopathology, the Leder stain, a specific enzyme histochemical technique, remains a valuable tool. This in-depth guide explores the history, chemical principles, experimental protocols, and applications of this enduring staining method.

A Historical Perspective: From General Esterases to Specific Identification

The development of the Leder stain is rooted in the broader field of enzyme histochemistry. Early studies focused on the detection of non-specific esterases. A significant step forward came with the work of Gomori in 1953, who first utilized naphthol-AS-chloroacetate as a substrate to identify cytoplasmic esterase activity.[1] This was later refined by Moloney and colleagues in 1960, who introduced the more suitable substrate, naphthol AS-D-chloroacetate.[1]

The pivotal moment in the history of this specific staining technique arrived in 1964 when L.D. Leder published his method for the "selective enzyme-cytochemical representation of neutrophilic myeloid cells and tissue mast cells in paraffin (B1166041) sections."[2] This publication established the naphthol AS-D chloroacetate (B1199739) esterase reaction, now widely known as the Leder stain, as a robust and reliable method for identifying these specific cell types, particularly in formalin-fixed, paraffin-embedded tissues.[2][3][4]

The Chemical Principle: An Enzymatic Cascade Visualized

The Leder stain is a powerful example of enzyme histochemistry, where an enzyme's activity within a cell is used to generate a visible colored product. The core of the reaction lies in the presence of a specific esterase, chloroacetate esterase, which is predominantly found in the granules of mast cells and cells of the granulocytic lineage.[5][6]

The process unfolds in two key steps:

-

Enzymatic Hydrolysis: The substrate, Naphthol AS-D chloroacetate, is introduced to the tissue section. The chloroacetate esterase present in the target cells specifically hydrolyzes this substrate. This enzymatic cleavage releases an insoluble naphthol compound at the site of the enzyme.[5][6][7]

-

Azo-Coupling Reaction: A diazonium salt, such as hexazotized pararosaniline or fast garnet GBC, is present in the incubation medium.[1][8] This salt immediately couples with the liberated naphthol derivative. This reaction, known as azo-coupling, forms a highly colored, insoluble precipitate at the location of the enzymatic activity. The resulting colored deposit, typically bright red or reddish-brown, provides a distinct and localized visualization of the cells containing chloroacetate esterase.[5][7]

Applications in Research and Diagnostics

The primary application of the Leder stain is the identification of mast cells and cells of the myeloid lineage. This specificity makes it a valuable tool in both basic research and clinical diagnostics.

Mast Cell Identification

The Leder stain is widely used for the detection and quantification of mast cells in various tissues.[2][9] It offers a distinct advantage over some traditional metachromatic stains, as the resulting color provides a high contrast against the background, facilitating easier identification and counting of mast cells.[2] This is particularly useful in the study of mastocytosis, a condition characterized by an abnormal accumulation of mast cells.[10]

Hematopathology and the Diagnosis of Myeloid Disorders

In hematopathology, the Leder stain is instrumental in the diagnosis of myeloid leukemias and granulocytic sarcomas (also known as chloromas).[11][12] Granulocytic sarcomas are solid tumors composed of immature myeloid cells that can occur in extramedullary sites. Differentiating these from other small round cell tumors, such as lymphomas, can be challenging. The positive staining of chloroacetate esterase in the tumor cells is a key diagnostic feature of granulocytic sarcoma.[11][12]

Quantitative Data and Comparisons

The utility of the Leder stain is further underscored by comparative studies that have evaluated its performance against other staining methods.

| Parameter | Leder Stain | Toluidine Blue | Reference |

| Cellular Differentiation | High contrast red staining of mast cells against a blue background | Varying shades of blue to reddish-purple, which can be difficult to distinguish from background | [2] |

| Ease of Mast Cell Counting | Easier due to high contrast | More difficult due to metachromatic staining variability | [2] |

| Mean Mast Cell Counts | Generally higher counts observed | Generally lower counts observed | [2] |

Table 1: Comparison of Leder Stain and Toluidine Blue for Mast Cell Identification [2]

| Marker | Positive Cases in Granulocytic Sarcoma (n=15) | Percentage | Reference |

| Myeloperoxidase | 10 | 66% | [11] |

| Leder Stain (Chloroacetate Esterase) | 9 | 60% | [11] |

| CD34 | 7 | 46% | [11] |

Table 2: Positivity of Leder Stain and Other Markers in Granulocytic Sarcoma [11]

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing the Leder stain on paraffin-embedded tissue sections and bone marrow smears.

Leder Stain for Paraffin-Embedded Sections

Reagents:

-

This compound Solution:

-

This compound: 10 mg

-

N,N-dimethylformamide: 1 mL

-

-

Pararosaniline Solution:

-

Basic fuchsin (pararosaniline): 1 g

-

Distilled water: 20 mL

-

Concentrated hydrochloric acid: 5 mL

-

-

Sodium Nitrite (B80452) Solution (prepare fresh):

-

Sodium nitrite: 4% in distilled water

-

-

Veronal Acetate (B1210297) Buffer (pH 6.3)

-

Mayer's Hematoxylin (B73222) (for counterstaining)

-

Graded alcohols and xylene for deparaffinization and clearing

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.

-

Incubation Medium Preparation: a. Mix equal parts of the pararosaniline solution and 4% sodium nitrite solution. Let stand for 1 minute to form hexazotized pararosaniline. b. Add this mixture dropwise to the veronal acetate buffer until the pH reaches 6.3. c. Add the this compound solution to the buffered hexazotized pararosaniline. d. Filter the final solution.

-

Staining: Incubate the slides in the freshly prepared and filtered staining solution for 15-60 minutes at 37°C.

-

Washing: Rinse the slides well in running tap water.

-

Counterstaining: Counterstain with Mayer's hematoxylin for 1-2 minutes.

-

Bluing: "Blue" the hematoxylin in running tap water or a suitable bluing agent.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results:

-

Sites of chloroacetate esterase activity (mast cells, granulocytes): Bright red to reddish-brown

-

Nuclei: Blue

Chloroacetate Esterase in Myeloid Cell Lineage

The Leder stain is particularly useful for identifying cells of the granulocytic lineage, as chloroacetate esterase is a key enzyme present in their primary granules. The activity of this enzyme is high in promyelocytes and decreases as the cells mature.[1]

References

- 1. Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicaljournalssweden.se [medicaljournalssweden.se]

- 3. stainsfile.com [stainsfile.com]

- 4. The chloroacetate esterase reaction. A useful means of histological diagnosis of hematological disorders from paraffin sections of skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. ナフトールAS‐Dクロロ酢酸(特異的エステラーゼ)キット | Sigma-Aldrich [sigmaaldrich.com]

- 7. Product | BASO [basobiotech.com]

- 8. This compound esterase reaction. Systematic modifications for optimization to smears and sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The chloroacetate esterase reaction for mast cells in dermatopathology: a comparison with metachromatic staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nextstepsinderm.com [nextstepsinderm.com]

- 11. The value of CD34, myeloperoxidase and chloroacetate esterase (Leder) stain in the diagnosis of granulocytic sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Cornerstone of Myeloid and Mast Cell Identification: A Technical Guide to Naphthol AS-D Chloroacetate Histochemistry

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular identification, the Naphthol AS-D chloroacetate (B1199739) esterase stain stands as a robust and specific tool for researchers, scientists, and drug development professionals. This in-depth technical guide delves into the core principles, detailed experimental protocols, and practical applications of this essential histochemical technique, providing a comprehensive resource for the precise identification of myeloid and mast cells.

Executive Summary

Naphthol AS-D chloroacetate histochemistry is a highly specific enzyme-based staining method used to identify cells of the granulocytic lineage (specifically neutrophils) and mast cells.[1] The principle of the reaction lies in the enzymatic hydrolysis of the substrate, this compound, by a specific esterase present in the primary granules of these target cells. The resulting product, Naphthol AS-D, then couples with a diazonium salt to form a brightly colored, insoluble precipitate at the site of enzyme activity, allowing for clear microscopic visualization.[2][3] This technique is invaluable in both research and diagnostic settings for the characterization of inflammatory responses, hematological disorders, and the study of mast cell-related conditions.

Core Principle of the Reaction

The this compound esterase reaction is a classic example of enzyme histochemistry, relying on the catalytic activity of a specific cellular enzyme to generate a visible signal. The enzyme, a type of serine esterase often referred to as "specific esterase," is predominantly found in the cytoplasm of neutrophilic granulocytes and mast cells.[2][4]

The reaction proceeds in two main steps:

-

Enzymatic Hydrolysis: The specific esterase within the target cells cleaves the chloroacetate group from the this compound substrate. This enzymatic action releases the naphthol compound, Naphthol AS-D.

-

Azo-Coupling Reaction: In the presence of a diazonium salt (such as Fast Red Violet LB or pararosaniline), the liberated Naphthol AS-D immediately couples with it.[2] This coupling reaction forms a highly colored and insoluble azo dye precipitate. The color of the precipitate is typically a vibrant red or reddish-brown, providing a distinct and localized signal at the site of the enzyme.[2][3]

The specificity of this stain is attributed to the high concentration and activity of this particular esterase in neutrophils and mast cells, while other cell types, such as lymphocytes and monocytes, show little to no activity.[5]

Cellular and Subcellular Localization

The chloroacetate esterase enzyme is primarily localized within the cytoplasm of target cells. More specifically, it is concentrated within the primary granules (azurophilic granules) of neutrophils and the granules of mast cells.[2] This granular distribution often results in a distinct punctate or granular staining pattern within the cytoplasm of positive cells. In mast cells, the staining is typically intense and can fill the entire cytoplasm, often obscuring the nucleus.[6] Neutrophils also exhibit strong cytoplasmic staining.

Data Presentation: Enzyme Characteristics

| Parameter | Observation | References |

| Enzyme Classification | Serine Esterase ("Specific Esterase") | [4][7] |

| Cellular Specificity | High activity in neutrophils and mast cells. Low to no activity in lymphocytes and monocytes. | [1][5] |

| Subcellular Localization | Primarily in the primary (azurophilic) granules of neutrophils and granules of mast cells. | [2] |

| Optimal pH (general esterases) | Typically in the neutral to slightly alkaline range (pH 7.0-8.0). | |

| Optimal Temperature | Reactions are often carried out at room temperature or 37°C. | |

| Staining Intensity | Mast cells generally exhibit a more intense and brightly colored reaction compared to neutrophilic granulocytes. | [2] |

| Fixation Stability | The enzyme is notably resistant to formalin fixation and paraffin (B1166041) embedding, making it suitable for archival tissues. | [2] |

Experimental Protocols

The following are detailed methodologies for performing this compound esterase staining on bone marrow smears and paraffin-embedded tissue sections.

Protocol for Bone Marrow Smears

Reagents:

-

Fixative (e.g., Citrate-Acetone-Formaldehyde solution)

-

This compound Solution

-

Diazonium Salt Solution (e.g., freshly prepared from Pararosaniline and Sodium Nitrite, or Fast Red Violet LB)

-

Buffer (e.g., Phosphate or Trizma buffer, pH ~6.3-7.4)

-

Counterstain (e.g., Hematoxylin (B73222) or Methyl Green)

-

Distilled or Deionized Water

-

Mounting Medium

Procedure:

-

Fixation: Immerse the air-dried bone marrow smears in the fixative solution for 30-60 seconds at room temperature.

-

Rinsing: Rinse the slides thoroughly with running deionized water for 45-60 seconds. Do not allow the slides to dry.

-

Incubation: Prepare the working staining solution by mixing the this compound solution and the freshly prepared diazonium salt solution in the buffer according to the manufacturer's instructions. Incubate the slides in this solution for 15-30 minutes at room temperature or 37°C, protected from light.

-

Rinsing: Rinse the slides gently in several changes of deionized water.

-

Counterstaining: Counterstain the slides with hematoxylin for 1-2 minutes or methyl green for 2-5 minutes to visualize the nuclei of the cells.

-

Rinsing: Rinse the slides in tap water to "blue" the hematoxylin if used.

-

Dehydration and Mounting: Dehydrate the slides through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Protocol for Paraffin-Embedded Sections

Reagents:

-

Xylene

-

Graded Alcohols (100%, 95%, 70%)

-

Reagents as listed in Protocol 5.1

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through graded alcohols to distilled water.

-

Incubation: Prepare the working staining solution as described in Protocol 5.1. Incubate the slides in this solution for 30-60 minutes at 37°C, protected from light.

-

Rinsing: Rinse the slides in several changes of deionized water.

-

Counterstaining: Counterstain with hematoxylin for 1-2 minutes.

-

Rinsing: Rinse in tap water to "blue" the hematoxylin.

-

Dehydration, Clearing, and Mounting: Dehydrate the slides through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Mandatory Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic hydrolysis and azo-coupling reaction.

Experimental Workflow for Paraffin Sections

Caption: Staining workflow for paraffin-embedded tissues.

Troubleshooting

Common issues in this compound staining often relate to reagent preparation and handling.

-

Weak or No Staining: This may result from inactive enzymes due to prolonged fixation, the use of an improper fixative, or expired reagents. Ensure fresh working solutions are prepared daily.

-

Non-Specific Background Staining: Inadequate rinsing after incubation can lead to background staining. Ensure thorough but gentle rinsing steps.

-

Crystalline Precipitate: This can occur if the staining solution is not filtered or if there is an inappropriate concentration of the diazonium salt.

Conclusion

The this compound esterase stain is a powerful and specific technique that is indispensable for the identification of neutrophils and mast cells in tissue sections and smears. Its reliability, particularly with formalin-fixed, paraffin-embedded tissues, makes it a cornerstone of both diagnostic hematopathology and diverse research applications. By understanding the core principles and adhering to optimized protocols, researchers and clinicians can effectively leverage this method for accurate cellular characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochemistry of esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. medicaljournalssweden.se [medicaljournalssweden.se]

- 7. Monocyte nonspecific esterase. Enzymologic characterization of a neutral serine esterase associated with myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Naphthol AS-D Chloroacetate: A Technical Guide to Substrate Specificity for Esterase Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Naphthol AS-D chloroacetate (B1199739) as a substrate for the detection of specific esterases. It details the substrate's specificity, presents data on cell reactivity, outlines comprehensive experimental protocols, and visualizes the enzymatic reaction and associated inflammatory pathways, offering a critical resource for professionals in biomedical research and drug development.

Principle of the Reaction

Naphthol AS-D chloroacetate serves as a chromogenic substrate for a class of enzymes referred to as "specific esterases" due to their targeted activity.[1][2] The histochemical technique, commonly known as the Leder stain, relies on the enzymatic hydrolysis of this compound by these esterases.[1][2] This reaction liberates a free naphthol compound.[3] In the presence of a diazonium salt (such as freshly formed pararosaniline or a stable salt like Fast Red Violet LB), the liberated naphthol derivative couples to form a highly colored, insoluble azo dye precipitate at the site of enzyme activity.[4][5] The resulting bright red to red-brown granulation allows for the precise cytological or histological localization of cells containing the target esterase.[6][7]

This enzyme histochemical method is notably robust, as the target esterase activity is stable and can be detected in various sample types, including blood and bone marrow smears, as well as paraffin-embedded tissue sections.[1][8]

Substrate Specificity and Cellular Reactivity

This compound is highly specific for esterases with chymotrypsin-like activity.[5][9] These are primarily found within the granules of cells from the granulocytic (myeloid) lineage and in mast cells.[1][8] This specificity makes it an invaluable tool for differentiating cell populations in hematopathology and immunology.

The enzyme is considered a "specific esterase" in contrast to "non-specific esterases," which hydrolyze substrates like alpha-naphthyl acetate (B1210297) and are characteristic of the monocytic lineage.[10][11] This differential activity allows for the clear distinction between granulocytic and monocytic cells, which is crucial for the classification of leukemias.[11][12]

Data on Cellular Reactivity

The following table summarizes the typical staining patterns of various hematopoietic and immune cells with this compound. The reactivity is generally scored qualitatively based on the intensity and quantity of the colored precipitate.

| Cell Type | Predominant Esterase Type | Reactivity with this compound | Cytoplasmic Staining Pattern |

| Neutrophils & Precursors | Specific Esterase (Chymotrypsin-like) | Strong Positive | Bright red, granular |

| Mast Cells | Chymase | Strong Positive | Intense red, granular |

| Eosinophils (Abnormal) | Specific Esterase | Positive (in certain AML cases) | Granular |

| Monocytes / Macrophages | Non-specific Esterase | Negative to Weakly Positive | Diffuse, faint blush (if present) |

| Lymphocytes | None | Negative | No staining |

| Erythroblasts | None | Negative | No staining |

| Megakaryocytes / Platelets | None | Negative | No staining |

Note: The intensity of the reaction can vary depending on the cell's maturation stage, with early granulocytic precursors like promyelocytes showing high activity.[5]

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are two standard protocols for this compound staining.

Protocol for Blood or Bone Marrow Smears

This protocol is adapted from standard cytochemical methods.[6]

Reagents:

-

Fixative: Formaldehyde-based solution (e.g., Citrate-Acetone-Formaldehyde).

-

Substrate Solution: this compound (e.g., 8 mg/mL in N,N-dimethylformamide).[4]

-

Buffer: Phosphate buffer or TRIZMAL™ 6.3 Buffer.[4]

-

Diazonium Salt Solution: Freshly prepared by mixing Pararosaniline solution and Sodium Nitrite solution, or a stabilized solution like Fast Red Violet LB.[4][6]

-

Counterstain: Mayer's Hematoxylin (B73222) or Methyl Green.[6]

Procedure:

-

Fixation: Fix air-dried smears in the fixative solution for 30-60 seconds.

-

Rinsing: Rinse the slides thoroughly with running deionized water for 45-60 seconds. Do not allow slides to dry.

-

Incubation Solution Preparation: a. Prepare the diazonium salt by mixing equal parts of Pararosaniline and Sodium Nitrite solutions and letting it stand for 2 minutes.[6] b. Add the prepared diazonium salt to the pre-warmed buffer solution. c. Add the this compound substrate solution to the buffered diazonium salt mixture. Mix well. The solution should be used within minutes of preparation.[6]

-

Staining: Immerse the fixed slides in the freshly prepared incubation solution for 15-20 minutes at room temperature or 37°C.[6]

-

Washing: Wash the slides thoroughly in deionized water.

-

Counterstaining: Counterstain with Mayer's Hematoxylin for 1-5 minutes or Methyl Green for 1-2 minutes to visualize cell nuclei.[6]

-

Final Wash: Rinse slides under running tap water to blue the hematoxylin (if used).

-

Mounting: Air dry the slides completely and mount with a synthetic resin.

Expected Results: Sites of specific esterase activity will appear as bright red granulation in the cytoplasm.[4] Nuclei will be stained blue or green depending on the counterstain used.

Protocol for Paraffin-Embedded Tissue Sections

This protocol is based on the Leder stain methodology for histological specimens.[1][13]

Reagents:

-

Deparaffinization Reagents: Xylene or a xylene substitute, and graded alcohols (100%, 95%, 70%).

-

Incubating Medium:

-

Counterstain: Harris Hematoxylin or Light Green.

-

Dehydration Reagents: Graded alcohols and xylene.

-

Mounting Medium: Synthetic resin.

Procedure:

-

Deparaffinization and Rehydration: a. Deparaffinize sections through 2-3 changes of xylene (5-8 minutes each). b. Rehydrate through graded alcohols: 100% (2 changes, 3 min each), 95% (2 changes, 3 min each), 70% (1 change, 3 min). c. Rinse in deionized water or PBS for 5 minutes.[13]

-

Incubation: a. Prepare the staining solution immediately before use by mixing the this compound solution and the hexazotized New Fuchsin with the buffer.[13] b. Filter the solution. c. Cover the tissue sections with the incubation solution and incubate at room temperature for 30-45 minutes.[13]

-

Washing: Wash sections in running tap water for 5 minutes.

-

Counterstaining: Counterstain with Hematoxylin for 30 seconds to 5 minutes or Light Green for 30 seconds.

-

Washing and Bluing: Wash thoroughly in running water. If using hematoxylin, briefly dip in a bluing agent like saturated lithium carbonate, followed by a water wash.[13]

-

Dehydration and Mounting: a. Dehydrate the sections through graded alcohols (70%, 95%, 100%). b. Clear in xylene (2 changes). c. Mount with a synthetic resin.

Expected Results: Mast cells and granulocytes will stain red.[7] The background will be stained according to the counterstain used (e.g., blue for hematoxylin, green for light green).

Visualizations: Workflow and Biological Pathways

Enzymatic Reaction and Detection Workflow

The following diagram illustrates the core principle of the this compound histochemical reaction.

Caption: Workflow of the this compound enzymatic reaction.

Role of Specific Esterases in Inflammatory Signaling

The specific esterases targeted by this compound, such as mast cell chymase and neutrophil serine proteases (e.g., cathepsin G), are not merely cellular markers but are potent modulators of the tissue microenvironment, particularly in inflammation.[5][8][14] For drug development professionals, understanding the downstream effects of these enzymes is crucial for identifying novel therapeutic targets.

These proteases can cleave a wide array of substrates, including chemokines, cytokines, and extracellular matrix components, thereby regulating immune cell recruitment and tissue remodeling.[4][15]

Caption: Signaling roles of mast cell and neutrophil specific esterases.

Conclusion

This compound is a specific and reliable substrate for the histochemical detection of esterases in granulocytes and mast cells. Its utility extends from fundamental cell identification in hematology to advanced research applications. For professionals in drug development, the enzymes targeted by this substrate represent a class of proteases with significant roles in modulating inflammation, immune responses, and tissue homeostasis, highlighting them as potential therapeutic targets for a range of inflammatory and neoplastic diseases.

References

- 1. biognost.com [biognost.com]

- 2. This compound (Specific Esterase) Kit, for in vitro diagnostic use Leder Stain [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Mast cell tryptases and chymases in inflammation and host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hindrance of the Proteolytic Activity of Neutrophil-Derived Serine Proteases by Serine Protease Inhibitors as a Management of Cardiovascular Diseases and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. medicaljournalssweden.se [medicaljournalssweden.se]

- 8. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. med.libretexts.org [med.libretexts.org]

- 11. Esterase reactions in acute myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Special Stains | HE [hematology.mlsascp.com]

- 13. tau.ac.il [tau.ac.il]

- 14. imrpress.com [imrpress.com]

- 15. Neutrophil serine proteases fine-tune the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Hydrolysis of Naphthol AS-D Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic hydrolysis of Naphthol AS-D chloroacetate (B1199739), a reaction primarily utilized in histochemistry to identify specific cell types. The core of this process revolves around the activity of a specific serine protease, human chymase, found predominantly in the secretory granules of mast cells.

The Enzymatic Reaction: A Closer Look

The hydrolysis of Naphthol AS-D chloroacetate is catalyzed by an enzyme commonly referred to as chloroacetate esterase (ChAE).[1] While this enzyme does not have a specific Enzyme Commission (EC) number assigned, extensive research has identified human chymase (EC 3.4.21.39) as the primary enzyme responsible for this activity.[2][3][4] Chymase is a chymotrypsin-like serine protease.[2]

The reaction proceeds in two main steps, particularly relevant in the context of histochemical staining:

-

Enzymatic Hydrolysis: Chymase cleaves the ester bond in this compound. This hydrolysis releases a free naphthol compound, Naphthol AS-D, and a chloroacetate molecule.[5]

-

Azo-Coupling Reaction: In the presence of a diazonium salt (a coupling agent), the liberated Naphthol AS-D undergoes an azo-coupling reaction. This results in the formation of a highly colored, insoluble precipitate at the site of the enzyme activity.[5] This colored deposit allows for the microscopic visualization of cells containing active chymase.

The Key Enzyme: Human Chymase

Human chymase is a significant component of the secretory granules of mast cells, particularly those found in connective tissues and the submucosa.[2] It is stored in these granules in its active form, complexed with heparin proteoglycans.[6]

Table 1: General Properties of Human Chymase

| Property | Description | References |

| Enzyme Name | Human Chymase | [3][4] |

| EC Number | 3.4.21.39 | [3] |

| Enzyme Class | Hydrolase, Serine Protease | [2] |

| Cellular Location | Secretory granules of mast cells | [2] |

| Substrate Specificity | Chymotrypsin-like, with a preference for cleaving peptide bonds after aromatic amino acids (e.g., Phenylalanine, Tyrosine). | [6] |

Quantitative Data

However, data regarding the optimal conditions for human chymase activity with other substrates can provide valuable insights.

Table 2: Optimal Conditions for Human Chymase Activity

| Parameter | Optimal Range/Value | Notes | References |

| pH | 7.5 - 9.0 | Activity is significantly lower at the pH of mast cell granules (around 5.5). | [2][7] |

| Temperature | 37°C (in many assays) | Standard physiological temperature for enzyme assays. | [8] |

Experimental Protocols

Below are detailed methodologies for both the traditional histochemical staining and a proposed quantitative enzymatic assay.

Histochemical Staining for Chloroacetate Esterase Activity

This protocol is a composite of standard methods used for the microscopic localization of chymase activity in tissue sections.[5][9]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections or fresh frozen sections

-

This compound solution

-

A diazonium salt solution (e.g., Fast Red Violet LB salt)

-

Trizma buffer (pH 7.6)

-

Fixative (e.g., cold acetone (B3395972) or citrate-acetone-formaldehyde)

-

Counterstain (e.g., Hematoxylin)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for paraffin (B1166041) sections):

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through a graded series of ethanol (B145695) to distilled water.

-

-

Fixation (for fresh frozen sections):

-

Fix in cold acetone or another suitable fixative for a short period.

-

Rinse with distilled water.

-

-

Incubation with Substrate Mixture:

-

Prepare the incubation medium by dissolving the diazonium salt in Trizma buffer, followed by the addition of the this compound solution.

-

Incubate the tissue sections in this solution at 37°C in the dark.

-

-

Washing:

-

Rinse the slides thoroughly with distilled water.

-

-

Counterstaining:

-

Counterstain with a suitable nuclear stain like Hematoxylin to visualize cell nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol to xylene.

-

Mount with a permanent mounting medium.

-

Expected Results:

Sites of chymase activity will appear as bright red to brownish-red precipitates.

Proposed Quantitative Spectrophotometric Assay

This protocol is a conceptual framework for quantitatively measuring the enzymatic hydrolysis of this compound in a solution-based assay, adapted from general principles of chymase activity measurement.

Principle:

The rate of formation of the colored azo-dye product is measured over time using a spectrophotometer. The initial rate of the reaction is proportional to the enzyme concentration under substrate-saturating conditions.

Materials:

-

Purified human chymase

-

This compound

-

A stable diazonium salt (e.g., Fast Red Violet LB salt)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 M NaCl)

-

Microplate reader or spectrophotometer

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it to various concentrations in the assay buffer.

-

Prepare a stock solution of the diazonium salt in the assay buffer.

-

Prepare a solution of purified human chymase of known concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, the this compound solution (at varying concentrations for kinetic studies), and the diazonium salt solution.

-

Pre-incubate the plate at 37°C for a few minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the chymase solution to each well.

-

-

Measurement:

-

Immediately place the microplate in the reader and measure the absorbance of the colored product at its maximum absorbance wavelength (to be determined experimentally) at regular time intervals.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

-

Visualizations

Enzymatic Hydrolysis and Detection Workflow

Caption: Workflow of this compound hydrolysis and detection.

Signaling Context of Human Chymase

The hydrolysis of this compound itself is not known to directly initiate a signaling pathway. However, the enzyme responsible, human chymase, plays a role in broader physiological and pathological processes through its action on various other substrates.

Caption: Indirect signaling roles of human chymase in tissue remodeling.

Conclusion

The enzymatic hydrolysis of this compound is a cornerstone of histochemical diagnostics, enabling the identification of mast cells and granulocytes. While the biochemical understanding points to human chymase as the key enzyme, a gap exists in the literature regarding specific kinetic parameters for this substrate. The provided protocols and diagrams offer a comprehensive guide for researchers interested in this reaction, both for its established qualitative applications and for potential quantitative studies that could further elucidate the enzymatic characteristics of this important protease. The broader context of chymase's role in tissue remodeling and inflammation underscores the importance of understanding its activity, for which this compound serves as a valuable tool.

References

- 1. Establishment of an assay method for human mast cell chymase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. citeab.com [citeab.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. Chymase released from hypoxia-activated cardiac mast cells cleaves human apoA-I at Tyr192 and compromises its cardioprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of the activity of human chymase during storage and release from mast cells: the contributions of inorganic cations, pH, heparin and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biognost.com [biognost.com]

An In-depth Technical Guide to Naphthol AS-D Chloroacetate for Identifying Specific Esterase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Naphthol AS-D chloroacetate (B1199739) for the specific identification of esterase activity, a critical tool in hematology and other fields of cell biology. This document details the underlying principles of the cytochemical stain, provides detailed experimental protocols, and presents quantitative data in a clear, tabular format.

Introduction

Naphthol AS-D chloroacetate is a chromogenic substrate used in a cytochemical staining method to detect specific esterase (chloroacetate esterase) activity within cells. This technique is particularly valuable for the identification of cells of the granulocytic lineage, including neutrophils and their precursors, as well as mast cells.[1][2] In the context of hematopathology, this stain is a key component in the differentiation of acute leukemias, distinguishing granulocytic leukemias from those of monocytic or lymphocytic origin.[3] The specificity of this substrate for the granulocytic lineage has led to the enzyme being referred to as "specific esterase," in contrast to the "non-specific esterases" found in monocytes and macrophages.[2][3]

Principles of the Method

The this compound esterase stain is an enzymatic reaction that results in the formation of a visible precipitate at the site of enzyme activity. The principle of the reaction can be broken down into two key steps:

-

Enzymatic Hydrolysis: Specific esterase present in the cytoplasm of target cells hydrolyzes the this compound substrate. This enzymatic cleavage releases a colorless, soluble naphthol compound, Naphthol AS-D.[1][2][4]

-

Azo Coupling Reaction: The liberated Naphthol AS-D then immediately couples with a diazonium salt present in the staining solution. This reaction, known as azo coupling, forms a highly colored, insoluble azo dye that precipitates at the site of the enzymatic activity.[2][4][5] The resulting precipitate is typically bright red or reddish-brown, allowing for the clear visualization of enzyme-positive cells under a light microscope.[4]

The specificity of the reaction for the granulocytic lineage is due to the presence of a unique isoenzyme of esterase that can efficiently hydrolyze the chloroacetate ester of Naphthol AS-D.

Data Presentation

The following table summarizes the key quantitative data for the reagents used in the this compound esterase staining protocol. These values are compiled from various sources and represent a standardized approach.

| Reagent | Concentration/Preparation | Purpose |

| Fixative | Formalin-acetone or other suitable fixative | Preserves cell morphology |

| Pararosaniline Solution | 1 g Pararosaniline HCl in 25 mL of 2N HCl | Forms the diazonium salt |

| Sodium Nitrite (B80452) Solution | 4% (w/v) aqueous solution (4 g in 100 mL distilled water) | Reacts with pararosaniline |

| This compound Stock | 10 mg this compound in 5 mL N,N-dimethylformamide | Substrate for the enzyme |

| Buffer | Phosphate (B84403) buffer or TRIS-maleate buffer, pH 6.3 - 7.8 | Maintains optimal pH for the reaction |

| Working Staining Solution | See detailed protocol below for final dilutions | Contains all reactive components |

| Counterstain | Mayer's Hematoxylin (B73222) or Methyl Green | Stains the nuclei of all cells |

Experimental Protocols

The following is a detailed, standardized protocol for the this compound esterase stain on bone marrow smears or peripheral blood films.

4.1. Reagent Preparation

-

Pararosaniline Solution (4% in 2N HCl): Dissolve 1 g of Pararosaniline hydrochloride in 25 mL of 2N Hydrochloric Acid. Warm gently if necessary to dissolve. Filter and store in a dark bottle at room temperature.

-

Sodium Nitrite Solution (4% w/v): Dissolve 0.4 g of sodium nitrite in 10 mL of distilled water. Prepare fresh daily.

-

This compound Solution (Substrate): Dissolve 10 mg of this compound in 5 mL of N,N-dimethylformamide. Store at 4°C in a dark bottle.

-

Phosphate Buffer (0.1 M, pH 7.4): Prepare standard phosphate buffer.

4.2. Staining Procedure

-

Fixation: Fix air-dried blood or bone marrow smears in a formalin-based fixative for 30-60 seconds. Rinse gently with distilled water and allow to air dry completely.[4]

-

Preparation of the Diazonium Salt (Hexazotized Pararosaniline): Immediately before use, mix equal volumes of 4% sodium nitrite solution and the prepared pararosaniline solution (e.g., 0.3 mL of each). Let the mixture stand for 2 minutes to allow for the formation of the diazonium salt.

-

Preparation of the Incubation Medium:

-

To 40 mL of phosphate buffer (pH 7.4), add the freshly prepared diazonium salt mixture.

-

Add 1.0 mL of the this compound substrate solution.

-

Mix well. The solution should be clear. Filter if a precipitate forms.

-

-

Incubation: Immerse the fixed slides in the incubation medium in a Coplin jar for 15-30 minutes at room temperature.[4] The incubation time may be extended if the reaction is weak.

-

Washing: Rinse the slides thoroughly with running tap water for 2 minutes.

-

Counterstaining: Counterstain the slides with Mayer's hematoxylin for 1-2 minutes or with a 2% methyl green solution for 5-10 minutes. This will stain the nuclei of the cells, providing a contrast to the red cytoplasmic staining of the esterase-positive cells.

-

Final Washing and Mounting: Rinse the slides with distilled water, allow them to air dry completely, and then mount with a suitable mounting medium.

4.3. Interpretation of Results

-

Positive Reaction: Cells of the granulocytic series (neutrophils, eosinophils, and their precursors) and mast cells will show a bright red to reddish-brown granular precipitate in their cytoplasm.

-

Negative Reaction: Monocytes, lymphocytes, erythrocytes, and platelets will not show any red staining. The nuclei of all cells will be stained blue or green, depending on the counterstain used.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound staining.

Chemical Reaction Mechanism

Caption: Chemical principle of the this compound esterase stain.

Esterase Expression in Hematopoiesis

References

- 1. CN103884562A - Chlorinated acetate AS-D naphthol esterase (AS-DNCE) staining solution (chemical staining method) - Google Patents [patents.google.com]

- 2. A simultaneous-coupling azo dye method for the quantitative assay of esterase using alpha-naphthyl acetate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. woongbee.com [woongbee.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. prezi.com [prezi.com]

Chloroacetate Esterase: A Deep Dive into the Target Enzyme for Naphthol AS-D Chloroacetate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetate (B1199739) esterase refers to a specific enzymatic activity rather than a single, formally classified enzyme, predominantly found within the granules of mast cells and neutrophils. This activity is characterized by its ability to hydrolyze synthetic substrates like Naphthol AS-D chloroacetate. The detection of this esterase activity has become a cornerstone in histochemistry and hematopathology for the specific identification and differentiation of myeloid and mast cell lineages. This whitepaper provides a comprehensive technical overview of chloroacetate esterase, its interaction with the substrate this compound, the methodologies for its detection, and its relevance in research and potential therapeutic applications.

The Enzyme: Chloroacetate Esterase

Chloroacetate esterase activity is primarily attributed to a group of serine proteases, including chymotrypsin-like enzymes, located in the azurophilic granules of neutrophils and the secretory granules of mast cells.[1][2] While it lacks a specific Enzyme Commission (EC) number, its utility as a specific marker for the granulocytic series is well-established.[3][4] This specificity allows for its use in distinguishing cells of the neutrophil lineage from other leukocytes, such as monocytes, lymphocytes, and eosinophils (in most cases), which are typically negative for this enzyme activity.[5] The enzyme is notably resistant to fixation in paraffin-embedded tissues, making it a valuable tool for retrospective pathological studies.[5][6]

The Substrate: this compound

This compound is a synthetic substrate specifically designed for the detection of chloroacetate esterase activity.[1][2] The enzymatic reaction involves the hydrolysis of the chloroacetate ester bond by the enzyme, which liberates a free naphthol compound.[7][8] This reaction product itself is colorless. To visualize the site of enzymatic activity, a simultaneous coupling reaction is employed. A diazonium salt, such as Fast Red Violet LB or hexazonium-p-rosaniline, is included in the reaction mixture.[9][10] The liberated naphthol immediately couples with the diazonium salt to form a highly colored, insoluble precipitate at the location of the enzyme.[7][8] This results in a distinct red or red-brown staining, allowing for the precise cytochemical or histochemical localization of chloroacetate esterase activity.[6][9]

Quantitative Data

While the this compound reaction is predominantly used for qualitative histochemical staining, understanding the enzyme's kinetic properties is crucial for quantitative studies and potential inhibitor development. Direct kinetic data (Km, Vmax, Ki) for the hydrolysis of this compound by chloroacetate esterase is not extensively reported in the literature, likely due to the fact that "chloroacetate esterase" represents the activity of a collection of enzymes. However, data from related esterases under similar conditions can provide valuable insights.

| Parameter | Value | Conditions | Source |

| Optimal pH | ~6.3 - 8.0 | Varies with the specific protease and buffer system. Histochemical methods often use a pH of 6.3. | [11][12] |

| Optimal Temperature | ~37°C - 50°C | Histochemical incubations are often performed at 37°C. A related esterase showed optimal activity at 50°C. | [12] |

| Km (Michaelis Constant) | Not Reported | Specific data for this compound is not available. | |

| Vmax (Maximum Velocity) | Not Reported | Specific data for this compound is not available. | |

| Inhibition Constant (Ki) | Not Reported | Specific data for this compound is not available. |

Signaling Pathways and Logical Relationships

Chloroacetate esterase itself is not a signaling molecule but is a component of the effector machinery of neutrophils and mast cells. Its release is a downstream event following the activation of these cells through various signaling pathways. Understanding these pathways is critical for contexts where this enzyme is active, such as inflammation and immune responses.

Mast cell activation, for instance, is a complex process initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) or by other stimuli like cytokines and pathogen-associated molecular patterns (PAMPs).[13][14][15] This triggers a cascade involving protein tyrosine kinases like Lyn and Fyn, leading to the release of pre-formed mediators, including the proteases responsible for chloroacetate esterase activity, from their granules.[13][15]

Similarly, neutrophil activation is triggered by a variety of stimuli, including chemokines and bacterial products, leading to degranulation and the release of azurophilic granule contents, which include the enzymes that exhibit chloroacetate esterase activity.

Caption: Simplified pathway of mast cell activation leading to degranulation.

Experimental Protocols

Histochemical Staining for Chloroacetate Esterase (Leder Stain)

This protocol is adapted from standard histochemical methods for the detection of chloroacetate esterase in paraffin-embedded tissue sections or blood/bone marrow smears.[16][17]

Reagents:

-

Fixative: Formalin-based fixative (e.g., 10% neutral buffered formalin).

-

Substrate Solution:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

-

Buffer: Veronal acetate (B1210297) buffer or a suitable phosphate (B84403) buffer (pH 6.3).[16]

-

Diazonium Salt Solution:

-

Pararosaniline hydrochloride

-

Sodium nitrite (B80452)

-

-

Counterstain: Mayer's hematoxylin (B73222) or other suitable counterstain.

Procedure:

-

Sample Preparation:

-

For tissue sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded sections through xylene and graded alcohols to water.

-

For smears: Fix air-dried blood or bone marrow smears in a suitable fixative (e.g., citrate-acetone-formaldehyde) for 30 seconds, then rinse with deionized water.[11]

-

-

Incubation Medium Preparation (prepare fresh): a. Prepare the diazonium salt by mixing equal parts of pararosaniline hydrochloride solution and sodium nitrite solution. Let stand for 2 minutes.[11] b. Add the freshly prepared diazonium salt to the buffer solution. c. Dissolve this compound in a small volume of DMF and add it to the buffered diazonium salt solution. d. Mix well and filter the solution. The final solution should be clear.

-

Incubation:

-

Immerse the slides in the incubation medium and incubate at 37°C for 15-60 minutes. The optimal time may vary depending on the tissue and enzyme activity.

-

-

Washing:

-

Rinse the slides thoroughly in running tap water.

-

-

Counterstaining:

-

Counterstain with Mayer's hematoxylin for 1-2 minutes to visualize cell nuclei.

-

"Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute or dilute ammonia (B1221849) water).

-

-

Dehydration and Mounting:

-

Dehydrate the slides through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

-

Expected Results:

-

Positive: Sites of chloroacetate esterase activity will show a bright red to red-brown granular precipitate.[11] This is characteristic of neutrophils, mast cells, and their precursors.

-

Negative: Other cell types will not show the red precipitate. Nuclei will be stained blue by the hematoxylin.

Caption: Experimental workflow for the Leder stain.

Spectrophotometric Assay for Esterase Activity (Conceptual Protocol)

This is a conceptual protocol for a quantitative assay adapted from methods for other esterases using naphthyl substrates.[18] This would be suitable for determining enzyme kinetics in cell lysates or with purified enzyme.

Principle:

The rate of hydrolysis of a naphthyl ester substrate is monitored continuously by spectrophotometry. The liberated α-naphthol couples with a diazonium salt (e.g., Fast Blue RR salt) to form a colored diazo dye complex, and the rate of increase in absorbance at a specific wavelength (e.g., 510 nm) is proportional to the enzyme activity.[18]

Reagents:

-

Enzyme Source: Lysate of neutrophils or mast cells, or a purified fraction containing chloroacetate esterase activity.

-

Substrate: this compound or α-naphthyl acetate.

-

Buffer: 0.1 M Phosphate buffer, pH 7.5.

-

Coupling Agent: Fast Blue RR salt.

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) or DMF to dissolve the substrate.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate in DMSO.

-

Prepare a fresh solution of Fast Blue RR salt in the assay buffer.

-

-

Assay Mixture:

-

In a cuvette, combine the assay buffer, the Fast Blue RR salt solution, and the enzyme sample.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C) in a temperature-controlled spectrophotometer.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a small volume of the substrate stock solution to the cuvette.

-

Mix immediately by inversion.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at the λmax of the diazo dye complex (to be determined empirically, e.g., 510 nm) over time.

-

Record the linear rate of absorbance change (ΔAbs/min).

-

-

Calculations:

-

Convert the rate of absorbance change to enzymatic activity (e.g., in µmol/min/mg protein) using the molar extinction coefficient of the colored product.

-

To determine Km and Vmax, repeat the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics (e.g., via a Lineweaver-Burk plot).

-

Chloroacetate Esterase as a Target for Drug Development

Directly targeting "chloroacetate esterase" as a single entity for drug development is challenging due to its composite nature. However, the specific proteases that contribute to this activity, particularly mast cell chymase and tryptase, and neutrophil elastase, are well-recognized therapeutic targets in various inflammatory and cardiovascular diseases.[3]

-

Mast Cell Chymase and Tryptase: These proteases are involved in tissue remodeling, inflammation, and fibrosis. Inhibitors of chymase and tryptase have been investigated for their potential to treat conditions like asthma, allergic reactions, and cardiovascular diseases.[3][12]

-

Neutrophil Elastase: This is a potent protease that can degrade extracellular matrix components, contributing to tissue damage in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Several neutrophil elastase inhibitors have been developed and tested in clinical trials.

The development of drugs targeting these specific proteases often involves high-throughput screening of compound libraries using quantitative enzymatic assays, similar to the spectrophotometric method described above.

Caption: Drug development targeting proteases related to chloroacetate esterase.

Conclusion

Chloroacetate esterase activity, detected through the hydrolysis of this compound, remains an invaluable tool in diagnostic pathology for the identification of myeloid and mast cells. While specific quantitative kinetic data for this substrate-enzyme system is sparse, the underlying proteases, such as chymase and neutrophil elastase, are subjects of intense research and drug development efforts. A deeper understanding of the specific enzymes contributing to chloroacetate esterase activity and their roles in cellular signaling and disease pathogenesis will continue to open new avenues for therapeutic intervention in a range of inflammatory and proliferative disorders.

References

- 1. Enzymatic and molecular biochemical characterizations of human neutrophil elastases and a cathepsin G-like enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mast Cell Chymase and Tryptase as Targets for Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of tryptase release from human colon mast cells by protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Isolation, characterization, and amino-terminal amino acid sequence analysis of human neutrophil elastase from normal donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 色酚 AS-D 氯乙酸酯(特异性酯酶)试剂盒,用于体外诊断 [sigmaaldrich.com]

- 9. Biochemical and immunological identification of human neutrophil elastase on nitrocellulose membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of tryptase and chymase induced nucleated cell infiltration by proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of human mast cell tryptase and chymase with low-molecular-mass serine proteinase inhibitors from the human respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of enzymatic activity of human mast cell tryptase and chymase by protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular signaling pathways in IgE-dependent mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Signal transduction and chemotaxis in mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medicaljournalssweden.se [medicaljournalssweden.se]

- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 18. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Naphthol AS-D Chloroacetate in Early Hematology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early hematology research, the accurate differentiation of hematopoietic cell lineages was a significant challenge. The development of cytochemical staining techniques in the mid-20th century revolutionized the field, providing crucial tools for the diagnosis and classification of hematologic malignancies. Among these, the Naphthol AS-D Chloroacetate (B1199739) esterase stain, commonly known as the Leder stain or specific esterase stain, emerged as a cornerstone for the identification of cells of the granulocytic series. This technical guide provides an in-depth exploration of the historical role, underlying principles, experimental protocols, and clinical significance of Naphthol AS-D chloroacetate in early hematology research.

Core Principle: The Specific Esterase Reaction

This compound serves as a specific substrate for chloroacetate esterase (CAE), an enzyme predominantly found in the cytoplasm of mature and immature granulocytes (neutrophils) and mast cells.[1][2][3] The cytochemical reaction is based on the enzymatic hydrolysis of this compound by CAE at the site of the enzyme. This reaction liberates a free naphthol compound, which then couples with a diazonium salt (such as pararosaniline or fast garnet GBC) to form a highly colored, insoluble precipitate.[4][5] The resulting colored deposits, typically bright red or red-brown, allow for the microscopic visualization and identification of CAE-positive cells.[4]

This specificity for the granulocytic lineage was instrumental in distinguishing acute myeloid leukemia (AML) from acute lymphoblastic leukemia (ALL) and acute monocytic leukemia (AMoL), which are typically negative for chloroacetate esterase.[3]

Quantitative Analysis of Chloroacetate Esterase Activity in Hematologic Disorders

Early cytochemical studies focused on quantifying the percentage of chloroacetate esterase-positive cells to aid in the differential diagnosis of acute leukemias. The following table summarizes representative findings from that era.

| Hematologic Condition | Predominant Cell Type | Chloroacetate Esterase (CAE) Reactivity | Representative Percentage of Positive Blasts (Range) | Key References |

| Acute Myeloid Leukemia (AML) | Myeloblasts, Promyelocytes | Positive | 60-95% | Yam et al., 1971 |

| Acute Promyelocytic Leukemia (APL) | Promyelocytes | Strongly Positive | >90% | Chinprasertsuk et al., 1991[6] |

| Acute Myelomonocytic Leukemia (AMML) | Myeloblasts, Monoblasts | Positive in myeloblastic component | Variable (reflecting myeloid component) | French-American-British (FAB) Cooperative Group criteria |

| Acute Monocytic Leukemia (AMoL) | Monoblasts, Promonocytes | Negative to Weakly Positive | <5% | French-American-British (FAB) Cooperative Group criteria[7] |

| Acute Lymphoblastic Leukemia (ALL) | Lymphoblasts | Negative | <1% (rare exceptions noted) | Keifer et al., 1985[8] |

| Chronic Myeloid Leukemia (CML) | Mature and immature granulocytes | Positive | >90% of granulocytic cells | Moloney et al., 1960[9] |